molecular formula C14H15N3OS B11161345 N-(4-methylpyrimidin-2-yl)-3-(phenylsulfanyl)propanamide

N-(4-methylpyrimidin-2-yl)-3-(phenylsulfanyl)propanamide

Cat. No.: B11161345
M. Wt: 273.36 g/mol
InChI Key: KTSIDWMCMSEVLY-UHFFFAOYSA-N
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Description

N-(4-methylpyrimidin-2-yl)-3-(phenylsulfanyl)propanamide is a compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a phenylsulfanyl group attached to a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpyrimidin-2-yl)-3-(phenylsulfanyl)propanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a formamide derivative under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.

    Formation of the Propanamide Chain: The final step involves the formation of the propanamide chain through an amidation reaction using an appropriate amine and acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpyrimidin-2-yl)-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-(4-methylpyrimidin-2-yl)-3-(phenylsulfanyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-methylpyrimidin-2-yl)-3-(phenylsulfanyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylpyrimidin-2-yl)-3-(phenylsulfanyl)acetamide
  • N-(4-methylpyrimidin-2-yl)-3-(phenylsulfanyl)butanamide

Uniqueness

N-(4-methylpyrimidin-2-yl)-3-(phenylsulfanyl)propanamide is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a phenylsulfanyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

N-(4-methylpyrimidin-2-yl)-3-phenylsulfanylpropanamide

InChI

InChI=1S/C14H15N3OS/c1-11-7-9-15-14(16-11)17-13(18)8-10-19-12-5-3-2-4-6-12/h2-7,9H,8,10H2,1H3,(H,15,16,17,18)

InChI Key

KTSIDWMCMSEVLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)CCSC2=CC=CC=C2

Origin of Product

United States

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